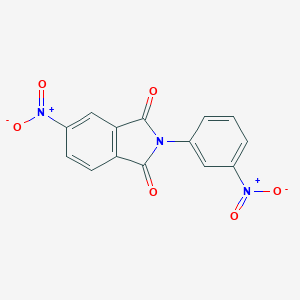
5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method is the nitration of a precursor isoindole compound followed by the introduction of a nitrophenyl group. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid, and the reactions are usually carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions. The process would require stringent control of reaction parameters to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Nitro derivatives with higher oxidation states.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with various functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
The compound and its derivatives could be investigated for their potential therapeutic applications. For example, they might serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and dyes, due to its stable chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro groups could play a crucial role in its reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione
- 5-nitro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- 5-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
Compared to similar compounds, 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione may exhibit unique reactivity due to the position and number of nitro groups. This can influence its chemical behavior, making it suitable for specific applications where other compounds might not be as effective.
Eigenschaften
Molekularformel |
C14H7N3O6 |
|---|---|
Molekulargewicht |
313.22g/mol |
IUPAC-Name |
5-nitro-2-(3-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7N3O6/c18-13-11-5-4-10(17(22)23)7-12(11)14(19)15(13)8-2-1-3-9(6-8)16(20)21/h1-7H |
InChI-Schlüssel |
XVSPRQFWTJWFKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


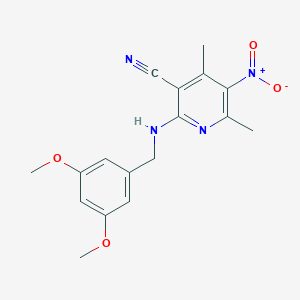
![4-(1-{4-[(5-Bromo-2-furoyl)oxy]phenyl}-1-methylethyl)phenyl 5-bromo-2-furoate](/img/structure/B414375.png)
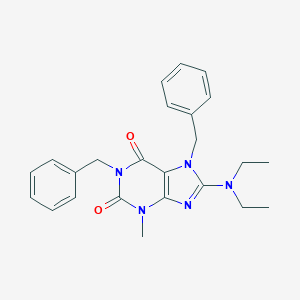
![3-methyl-8-[2-(1-methylethylidene)hydrazino]-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414379.png)
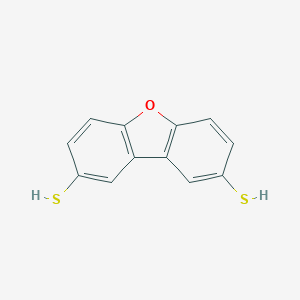
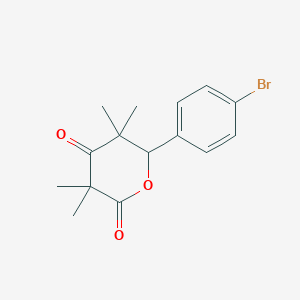
![Butyl 4-({6-[4-(butoxycarbonyl)anilino]-5-nitro-2-methyl-4-pyrimidinyl}amino)benzoate](/img/structure/B414386.png)
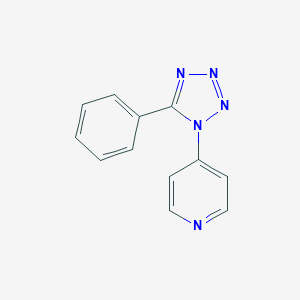
![N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine](/img/structure/B414390.png)
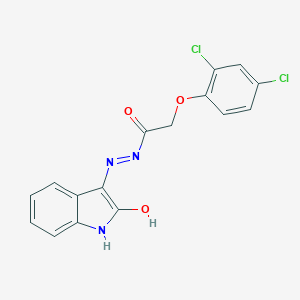
![3-(2-furyl)-N-{2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B414393.png)
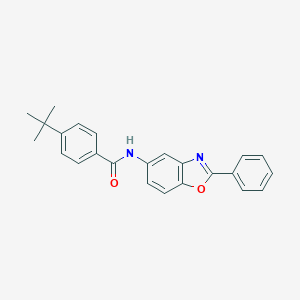
![2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one](/img/structure/B414398.png)
![(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B414400.png)
